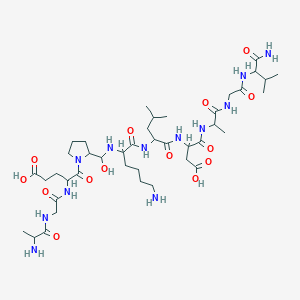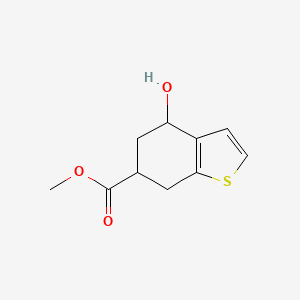![molecular formula C34H18F16IrN4P B13899767 [5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,5’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs) and photocatalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the reaction of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine and 5,5’-bis(trifluoromethyl)-2,2’-bipyridine ligands. The reaction is carried out in a solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
[5,5’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.
Reduction: It can also undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while reduction reactions can produce iridium(I) complexes .
Applications De Recherche Scientifique
[5,5’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which [5,5’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions. The iridium center plays a crucial role in facilitating these reactions by providing a site for electron transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Ir(dF(Me)ppy)2(dtbbpy)]PF6: Another iridium complex used in photocatalysis.
[Ir(dfppy)2(sdpp)]: Known for its use in circularly polarized electroluminescence.
FIrpic: A well-known sky-blue iridium complex used in OLEDs.
Uniqueness
What sets [5,5’-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate apart is its combination of high thermal stability, excellent photophysical properties, and versatility in various applications. Its unique ligand structure contributes to its superior performance in OLEDs and photocatalytic reactions .
Propriétés
Formule moléculaire |
C34H18F16IrN4P |
|---|---|
Poids moléculaire |
1009.7 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C11H6F2N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h1-6H;2*1-4,6-7H;;/q;3*-1;+3 |
Clé InChI |
UPYGGFXQSZEOAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)

![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)




![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)

